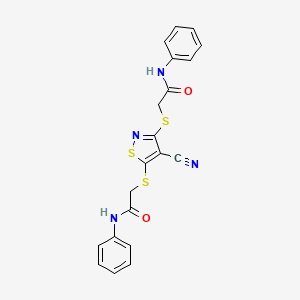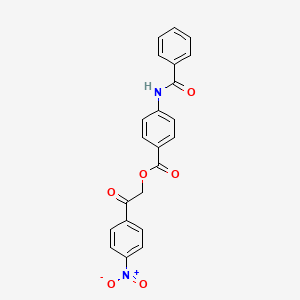![molecular formula C19H17F3N2O4 B11543616 [5-Hydroxy-5-(3-methoxyphenyl)-3-trifluoromethyl-4,5-dihydropyrazol-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B11543616.png)
[5-Hydroxy-5-(3-methoxyphenyl)-3-trifluoromethyl-4,5-dihydropyrazol-1-yl]-(3-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-ヒドロキシ-5-(3-メトキシフェニル)-3-トリフルオロメチル-4,5-ジヒドロピラゾール-1-イル]-(3-メトキシフェニル)メタノンは、トリフルオロメチル基と2つのメトキシフェニル基を含む、独自の構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
[5-ヒドロキシ-5-(3-メトキシフェニル)-3-トリフルオロメチル-4,5-ジヒドロピラゾール-1-イル]-(3-メトキシフェニル)メタノンの合成は、通常、中間体の調製から始まる複数の手順を伴います。一般的なアプローチの1つは、3-メトキシベンズアルデヒドとトリフルオロアセチルアセトンを縮合させて中間体を作成することです。この中間体は、その後、ヒドラジン水和物と環化して、目的のピラゾール誘導体を生成します。反応条件には、エタノールやメタノールなどの溶媒の使用が含まれ、環化過程を促進するために加熱が必要になる場合があります。
工業生産方法
この化合物の工業生産では、同様の合成経路が採用されることがありますが、より大規模で行われます。連続フロー反応器や自動システムを使用することで、生産プロセスの効率と収率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術を使用して、高純度の化合物を得ることができます。
化学反応の分析
反応の種類
[5-ヒドロキシ-5-(3-メトキシフェニル)-3-トリフルオロメチル-4,5-ジヒドロピラゾール-1-イル]-(3-メトキシフェニル)メタノンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシル基は酸化されてケトンを形成します。
還元: この化合物は還元されてジヒドロ誘導体を形成します。
置換: メトキシ基は、求核置換反応によって他の官能基に置き換えることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤などがあります。反応は、通常、特定の温度やpHレベルなどの制御された条件下で行われ、目的の生成物が生成されるようにします。
主な生成物
これらの反応によって生成される主な生成物は、使用される特定の試薬や条件によって異なります。たとえば、ヒドロキシル基の酸化はケトンの生成をもたらし、還元は化学的性質が変化したジヒドロ誘導体を生成する可能性があります。
科学研究への応用
化学
化学において、[5-ヒドロキシ-5-(3-メトキシフェニル)-3-トリフルオロメチル-4,5-ジヒドロピラゾール-1-イル]-(3-メトキシフェニル)メタノンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学
生物学的研究では、この化合物は、生物活性分子の可能性について研究されています。酵素や受容体などの生物学的標的との相互作用は、特に注目されています。研究者は、細胞プロセスに対するその影響、および治療薬としての可能性について調査しています。
医学
医学において、[5-ヒドロキシ-5-(3-メトキシフェニル)-3-トリフルオロメチル-4,5-ジヒドロピラゾール-1-イル]-(3-メトキシフェニル)メタノンは、その潜在的な薬理学的性質について調査されています。研究は、特定の経路を調節する能力と、さまざまな病気の治療における有効性について焦点を当てています。その独自の構造は、既存の薬に比べて利点があり、新しい治療薬の開発につながる可能性があります。
産業
産業部門では、この化合物は、新素材や新製品の開発に使用されています。その化学的性質は、ポリマー科学、コーティング、電子機器などの分野での用途に適しています。研究者は、工業製品のパフォーマンスと耐久性を向上させる可能性を探求しています。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and enzymes. It can serve as a probe to understand biochemical processes.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its interactions with molecular targets may lead to the development of new drugs or treatments.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
[5-ヒドロキシ-5-(3-メトキシフェニル)-3-トリフルオロメチル-4,5-ジヒドロピラゾール-1-イル]-(3-メトキシフェニル)メタノンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。この化合物の構造により、これらの標的に結合してその活性を調節することができます。これにより、特定の経路の阻害または活性化がもたらされ、さまざまな生物学的効果が得られます。関与する正確な分子標的と経路は、化合物が使用される特定の用途と状況によって異なります。
類似の化合物との比較
類似の化合物
酢酸エチル: 類似の構造的特徴を持つ、広く使用されている化学中間体。
(5Z)-5-(3-フルオロベンジリデン)-2-(3-メチル-1-ベンゾフラン-2-イル)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンを持つジメチルホルムアミド化合物:
独自性
[5-ヒドロキシ-5-(3-メトキシフェニル)-3-トリフルオロメチル-4,5-ジヒドロピラゾール-1-イル]-(3-メトキシフェニル)メタノンは、特定の化学的および生物学的特性を与える官能基の独自な組み合わせにより、際立っています。特にトリフルオロメチル基は、安定性と反応性を高め、研究や産業用途に適した貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 5-hydroxy-5-(4-methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone
- 5-hydroxy-5-(2-methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone
Uniqueness
The unique combination of the trifluoromethyl group and the methoxyphenyl groups in 5-hydroxy-5-(3-methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone distinguishes it from similar compounds. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C19H17F3N2O4 |
|---|---|
分子量 |
394.3 g/mol |
IUPAC名 |
[5-hydroxy-5-(3-methoxyphenyl)-3-(trifluoromethyl)-4H-pyrazol-1-yl]-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C19H17F3N2O4/c1-27-14-7-3-5-12(9-14)17(25)24-18(26,11-16(23-24)19(20,21)22)13-6-4-8-15(10-13)28-2/h3-10,26H,11H2,1-2H3 |
InChIキー |
XNGVOMIWANUYOM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C(=O)N2C(CC(=N2)C(F)(F)F)(C3=CC(=CC=C3)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-naphthalen-1-ylmethylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B11543534.png)
![N-(4-chlorophenyl)-2-{[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide](/img/structure/B11543547.png)
![N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11543556.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11543563.png)
![3-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11543565.png)



![(3E)-3-{2-[(3,4-dichlorophenyl)carbonyl]hydrazinylidene}-N-(9-ethyl-9H-carbazol-3-yl)butanamide](/img/structure/B11543587.png)
![2-Amino-5'-chloro-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B11543599.png)
![4,4'-[(2,5-dibromo-3,4-dihydroxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B11543601.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11543607.png)
![2-[(4-Chlorobenzyl)sulfanyl]-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile](/img/structure/B11543621.png)
![2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(1E,2Z)-3-phenylprop-2-EN-1-ylidene]acetohydrazide](/img/structure/B11543627.png)
